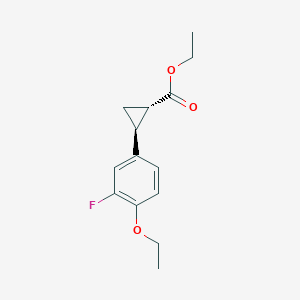

ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate

Description

Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a 4-ethoxy-3-fluorophenyl substituent and an ethyl ester group. The compound’s stereochemistry ((1S,2S)-rel) and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines the rigidity of the cyclopropane ring with the electronic effects of the ethoxy and fluorine substituents, which influence reactivity and interaction with biological targets. This compound is often utilized in medicinal chemistry for structure-activity relationship (SAR) studies due to its modular substituent framework .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1S,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGWDSJVEJEZQQ-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of the Ethoxy and Fluoro Groups: These functional groups can be introduced via nucleophilic substitution reactions or through the use of specific reagents like ethyl iodide and fluorinating agents.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.

Substitution: Nucleophilic or electrophilic substitution reactions can replace the ethoxy or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating cellular signaling processes.

Pathways: The compound can influence various molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl (1S,2S)-rel-2-(6-Bromopyridin-3-yl)Cyclopropane-1-Carboxylate

- Molecular Formula: C₁₁H₁₂BrNO₂

- Molecular Weight : 270.126 g/mol

- Key Features : Replaces the 4-ethoxy-3-fluorophenyl group with a 6-bromopyridinyl moiety. The pyridine ring introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to the target compound. The bromine atom provides a handle for cross-coupling reactions, making this derivative valuable in synthesizing biaryl structures .

(1S,2S)-rel-2-(5-Bromothiophen-2-yl)Cyclopropane-1-Carboxylic Acid

- Molecular Formula : C₈H₇BrO₂S

- Molecular Weight : 247.11 g/mol

- Key Features: Substitutes the phenyl ring with a bromothiophene group. The carboxylic acid group (vs. the ethyl ester in the target compound) enhances hydrophilicity, favoring applications in aqueous-phase reactions or as a bioisostere in drug design .

(1S,2S)-rel-2-(4-Hydroxyphenyl)Cyclopropane-1-Carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.19 g/mol

- Key Features : Contains a hydroxyl group instead of ethoxy and fluorine. The hydroxyl group increases hydrogen-bonding capacity, improving binding affinity in biological systems. This derivative is often used in prodrug strategies, where esterification of the carboxylic acid can modulate bioavailability .

(1R,2R)-rel-2-(4-Chloro-3-Fluorophenyl)Cyclopropane-1-Carboxylic Acid

- Molecular Formula: C₁₀H₇ClFNO₂

- Molecular Weight : 235.62 g/mol

- Key Features : Replaces ethoxy with chlorine while retaining fluorine. The chloro-fluoro combination enhances electronegativity, influencing metabolic stability in vivo. The carboxylic acid group suggests utility as a direct precursor for amide coupling in peptide mimetics .

Functional Group Modifications on the Cyclopropane

Ethyl (1S,2S)-rel-2-(4-Bromophenyl)Cyclopropane-1-Carboxylate

Ethyl (1S,2R)-rel-2-((tert-Butoxycarbonyl)Amino)Cyclopropane-1-Carboxylate

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Key Features: Introduces a Boc-protected amino group. The amino functionality enables peptide bond formation, expanding applications in peptidomimetic drug discovery. The stereochemical inversion (1S,2R vs. 1S,2S) may alter diastereoselectivity in downstream reactions .

Biological Activity

Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is a compound with notable biological activity, particularly in the realms of cancer therapy and potential neuropharmacological applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

- Molecular Formula : C14H17FO3

- Molecular Weight : 252.285 g/mol

- CAS Number : 2055840-77-0

- Purity : ≥97%

This compound exhibits its biological activity through various mechanisms:

- Cytotoxicity in Cancer Cells : Recent studies indicate that compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Inhibition of Kinases : The compound may also act as a kinase inhibitor, which is crucial for regulating cell proliferation and survival. Inhibition of specific kinases has been linked to reduced tumor growth and increased sensitivity to chemotherapy .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound and its analogs:

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | FaDu Hypopharyngeal | <10 | |

| Kinase Inhibition | Various Cancer Models | Varies | |

| Apoptosis Induction | Hepatoblastoma Cells | 8.0 |

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated significant cytotoxic effects, particularly in cells resistant to conventional therapies. The compound's mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Potential

Another area of research explored the neuropharmacological effects of related compounds on muscarinic receptors. Activation of these receptors has been linked to neuroprotection and cognitive enhancement, suggesting that this compound may have therapeutic potential in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic strategies for constructing the cyclopropane core in ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate?

The cyclopropane ring is typically synthesized via cyclopropanation reactions such as the Simmons–Smith reaction or transition-metal-catalyzed carbene transfer. For sterically hindered systems like this compound, diastereoselective methods using chiral auxiliaries or catalysts are critical. For example, sulfur nucleophile additions to cyclopropene precursors (as in ) can achieve high diastereomeric ratios under anhydrous conditions (e.g., NaH in acetonitrile or THF). Optimization of reaction time, temperature, and stoichiometry of carbene precursors (e.g., diazo compounds) is essential to minimize side products .

Q. How can researchers confirm the stereochemistry of the cyclopropane ring and substituents?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For example, and detail how puckering parameters (Q, θ, φ) and torsion angles resolve conformational ambiguities in cyclopropane derivatives. If crystals are unavailable, NMR coupling constants (e.g., vicinal for cyclopropane protons) and computational modeling (DFT-based geometry optimization) can corroborate stereochemistry .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

Due to its lipophilic nature, flash chromatography with gradients of ethyl acetate/hexane is recommended. For enantiomeric resolution, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate diastereomers. highlights the importance of solvent selection (e.g., toluene for recrystallization) to enhance purity >95% .

Advanced Research Questions

Q. How do electronic effects of the 4-ethoxy-3-fluorophenyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

The electron-withdrawing fluorine and electron-donating ethoxy group create a polarized aryl moiety, directing electrophilic substitution or nucleophilic attacks. For example, the fluorine atom may stabilize transition states in nucleophilic ring-opening via inductive effects, while the ethoxy group could enhance solubility in polar aprotic solvents. Comparative studies with analogs (e.g., 4-methoxy or 3-chloro derivatives in ) are advised to isolate electronic contributions .

Q. What computational methods are effective for predicting the compound’s conformational stability and intermolecular interactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model cyclopropane strain (~27 kcal/mol) and predict preferred conformers. and emphasize using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) in crystal packing, which informs solubility and crystallization behavior .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Contradictions often arise from dynamic effects (e.g., rotamers) or impurity overlap . For NMR, variable-temperature experiments (e.g., 298–343 K) can coalesce split signals. 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) validate molecular connectivity. demonstrates cross-validation via IR carbonyl stretches (1700–1750 cm) and NMR ester carbonyl shifts (~165–170 ppm) .

Q. What strategies mitigate diastereoselectivity challenges during cyclopropane functionalization?

Chiral ligands (e.g., bisoxazolines) or enzyme-mediated catalysis can enhance stereocontrol. shows that steric bulk in nucleophiles (e.g., methyl vs. ethyl thiols) significantly impacts diastereomeric excess (de). Kinetic vs. thermodynamic control should be assessed via time-course studies .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing degradation products under oxidative conditions?

LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes identifies oxidative byproducts (e.g., epoxides or hydroxylated derivatives). and suggest using stability-indicating assays (e.g., forced degradation under HO/UV light) to profile degradation pathways .

Q. How can researchers validate the compound’s bioactivity in target engagement assays while minimizing off-target effects?

SPR (Surface Plasmon Resonance) and thermal shift assays quantify binding affinity to target proteins. CRISPR/Cas9 knockouts or isoform-selective inhibitors (as in ) control for off-target interactions. Dose-response curves (IC/EC) should be corroborated with orthogonal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.